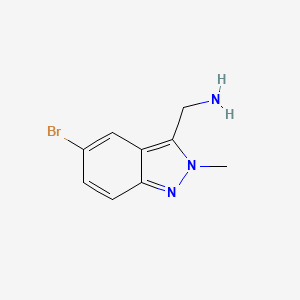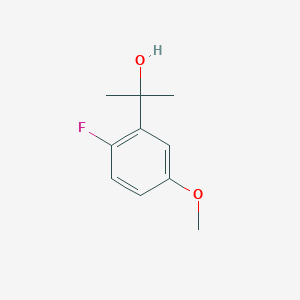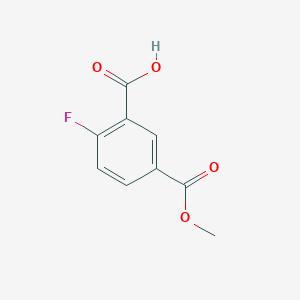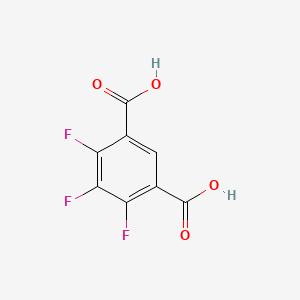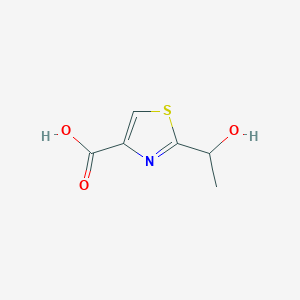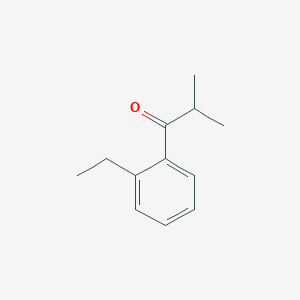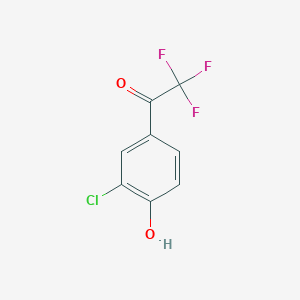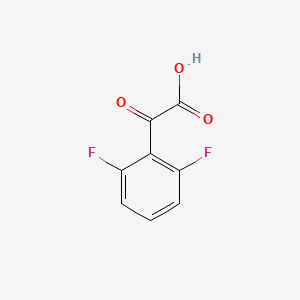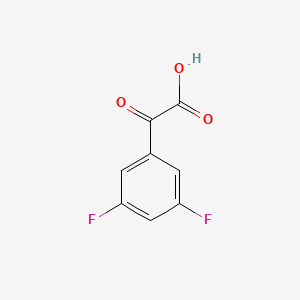
1-(2-iso-Propylphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-iso-Propylphenyl)ethanol is an organic compound belonging to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a phenyl ring substituted with an isopropyl group at the ortho position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-iso-Propylphenyl)ethanol can be synthesized through several methods:
Grignard Reaction: One common method involves the reaction of 2-isopropylphenylmagnesium bromide with formaldehyde, followed by hydrolysis to yield this compound.
Reduction of Ketones: Another approach is the reduction of 2-isopropylacetophenone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods:
Catalytic Hydrogenation: In industrial settings, the compound can be produced via catalytic hydrogenation of 2-isopropylacetophenone using hydrogen gas in the presence of a suitable catalyst such as palladium on carbon (Pd/C).
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-iso-Propylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2-isopropylacetophenone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Esterification: The hydroxyl group can react with carboxylic acids or acid anhydrides to form esters in the presence of acid catalysts.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Esterification: Acetic anhydride or carboxylic acids in the presence of sulfuric acid.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products:
Oxidation: 2-isopropylacetophenone.
Esterification: Esters such as 1-(2-iso-Propylphenyl)ethyl acetate.
Substitution: Substituted derivatives like 2-isopropyl-4-nitrophenylethanol.
Aplicaciones Científicas De Investigación
1-(2-iso-Propylphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying the effects of structural modifications on biological activity.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
1-(2-iso-Propylphenyl)ethanol can be compared with other similar compounds:
1-Phenylethanol: Lacks the isopropyl group, resulting in different chemical and physical properties.
2-Phenylethanol: The hydroxyl group is attached to a different carbon, leading to variations in reactivity and applications.
1-(2-Methylphenyl)ethanol: The methyl group substitution affects the compound’s steric and electronic properties.
Uniqueness:
- The presence of the isopropyl group at the ortho position in this compound imparts unique steric and electronic effects, influencing its reactivity and potential applications.
Comparación Con Compuestos Similares
- 1-Phenylethanol
- 2-Phenylethanol
- 1-(2-Methylphenyl)ethanol
Propiedades
IUPAC Name |
1-(2-propan-2-ylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8(2)10-6-4-5-7-11(10)9(3)12/h4-9,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGKECNHQTVLTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
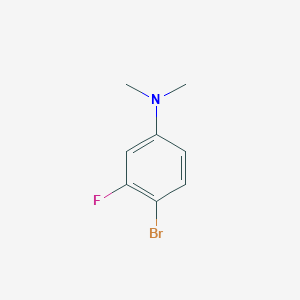
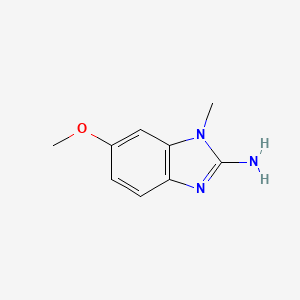

![[1,2,4]Triazolo[4,3-a]pyridine-3-carbaldehyde](/img/structure/B7900581.png)
